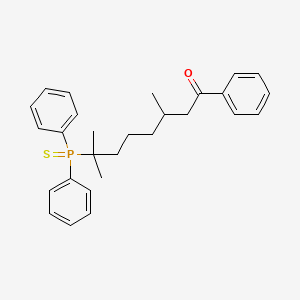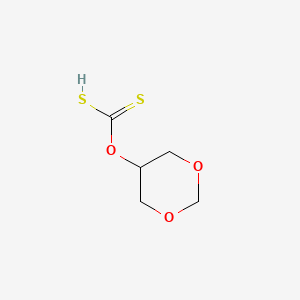![molecular formula C16H17FN2O2 B14225469 N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea CAS No. 827612-38-4](/img/structure/B14225469.png)
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a hydroxypropan-2-yl moiety, and a phenylurea structure, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea typically involves the reaction of 4-fluoroaniline with (S)-3-chloro-1,2-propanediol under basic conditions to form the intermediate (S)-1-(4-fluorophenyl)-3-hydroxypropan-2-amine. This intermediate is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-methylurea
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-ethylurea
- N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-propylurea
Uniqueness
N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the hydroxypropan-2-yl moiety contributes to its solubility and interaction with biological targets .
Eigenschaften
CAS-Nummer |
827612-38-4 |
|---|---|
Molekularformel |
C16H17FN2O2 |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
1-[(2S)-1-(4-fluorophenyl)-3-hydroxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H17FN2O2/c17-13-8-6-12(7-9-13)10-15(11-20)19-16(21)18-14-4-2-1-3-5-14/h1-9,15,20H,10-11H2,(H2,18,19,21)/t15-/m0/s1 |
InChI-Schlüssel |
PZGKLCSGQIPRGV-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=C(C=C2)F)CO |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


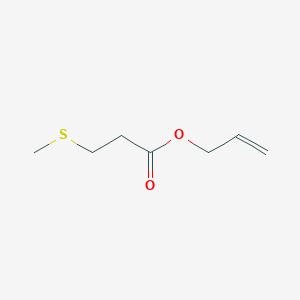


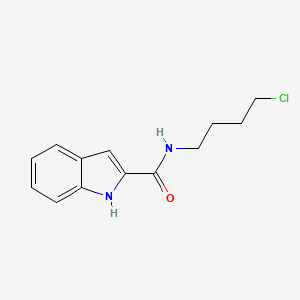
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
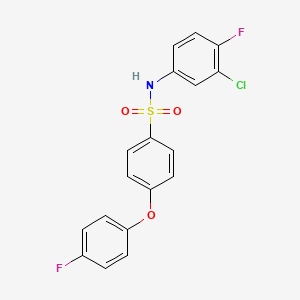
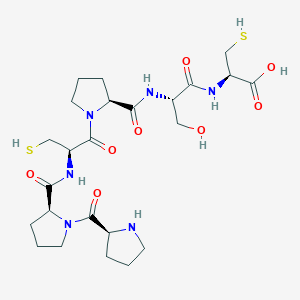
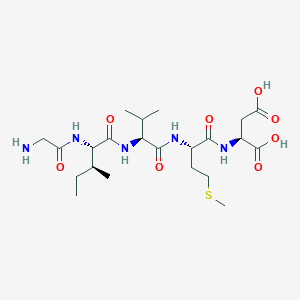
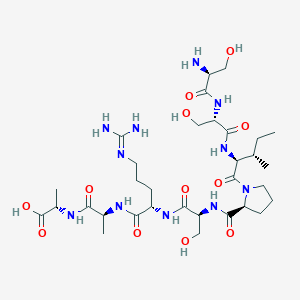
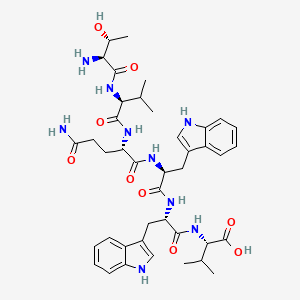
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
